Benzo[b]thiophene-3-thiol
CAS No.:
Cat. No.: VC18243975
Molecular Formula: C8H6S2
Molecular Weight: 166.3 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[b]thiophene-3-thiol -](/images/structure/VC18243975.png)
Specification
Molecular Formula | C8H6S2 |
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Molecular Weight | 166.3 g/mol |
IUPAC Name | 1-benzothiophene-3-thiol |
Standard InChI | InChI=1S/C8H6S2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H |
Standard InChI Key | MEKYQKBFMDDBMQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)S |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Benzo[b]thiophene-3-thiol (IUPAC name: 1-benzothiophen-3-ylmethanethiol) features a bicyclic structure comprising a benzene ring fused to a thiophene moiety, with a methanethiol (-CH2SH) group at the 3-position. The canonical SMILES representation (C1=CC=C2C(=C1)C(=CS2)CS) underscores the connectivity of the sulfur atoms, which contribute to its electronic delocalization and redox activity. The compound’s molecular weight is 180.3 g/mol, with a density of 1.31 g/cm³ and a boiling point estimated at 312°C.
Spectroscopic and Computational Data
Quantum mechanical calculations predict a planar geometry for the benzothiophene core, with the thiol group adopting a conformation perpendicular to the ring plane to minimize steric hindrance. The InChIKey (UOKWLJITQMKMHW-UHFFFAOYSA-N) facilitates database searches for derivatives and analogs. UV-Vis spectroscopy reveals absorption maxima at 254 nm (π→π* transitions) and 310 nm (n→π* transitions), consistent with conjugated heteroaromatic systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A widely employed route involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile under basic conditions (KOH/MeOH), followed by decyanation using palladium catalysts (Scheme 1). This method yields the target compound in 65–78% purity, requiring chromatographic purification for pharmaceutical-grade material. Alternative approaches include:
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Friedel-Crafts alkylation: Reaction of benzothiophene with thiomethyl chloride in the presence of AlCl3, achieving 55% yield but generating regioisomeric byproducts .
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Metal-catalyzed cross-coupling: Palladium-mediated coupling of 3-bromobenzo[b]thiophene with thiols, as demonstrated in the synthesis of benzothiophene-3-carboxylates (e.g., methyl 2-arylbenzo[b]thiophene-3-carboxylates) .
Table 1: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Reagents |
---|---|---|---|
Cyclization-Decyanation | 78 | 92 | PdCl2, KOH |
Friedel-Crafts Alkylation | 55 | 85 | AlCl3, CH3SCl |
Pd-Catalyzed Coupling | 83 | 95 | PdI2, KI, BmimBF4 |
Industrial Manufacturing
Scaled production utilizes continuous-flow reactors with platinum-group metal catalysts (Pd/C, PtO2) to enhance reaction efficiency and reduce waste. Process optimization has achieved throughputs of 120 kg/month with ≤99% HPLC purity, meeting Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates.
Chemical Reactivity and Functionalization
Thiol Group Transformations
The -SH moiety undergoes characteristic reactions:
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Oxidation: Treatment with H2O2 or mCPBA produces sulfinic (RSO2H) and sulfonic (RSO3H) acids, respectively.
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Alkylation: Reaction with alkyl halides (e.g., CH3I) in basic media yields thioethers, useful in prodrug design .
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Metal Coordination: Forms stable complexes with Cu(II) and Fe(III), as evidenced by shifts in UV-Vis spectra (λmax = 420–450 nm).
Electrophilic Aromatic Substitution
The electron-rich benzothiophene ring undergoes regioselective halogenation (Br2/FeCl3) at the 5-position and nitration (HNO3/H2SO4) at the 6-position. Density functional theory (DFT) calculations attribute this selectivity to favorable charge distribution at the α-carbon of the thiophene ring .
Biological Activities and Mechanisms
Monoamine Oxidase-B (MAO-B) Inhibition
Derivatives bearing hydroxyl groups at the 3-position (e.g., benzo[b]thiophen-3-ols) exhibit potent MAO-B inhibition (IC50 = 0.8–2.4 µM), surpassing the reference drug selegiline (IC50 = 1.2 µM) . Molecular docking reveals hydrogen bonding between the thiophene sulfur and Tyr398 residue in the MAO-B active site . In rat cortical synaptosomes, lead compounds reduced the DOPAC/DA ratio by 40–60%, indicating enhanced dopamine bioavailability .
Table 2: MAO-B Inhibitory Activity of Selected Analogs
Compound | IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
---|---|---|
PM4 | 0.8 | 150 |
PM12 | 1.1 | 98 |
Selegiline | 1.2 | 85 |
Antioxidant and Neuroprotective Effects
The thiol group confers radical-scavenging capacity, neutralizing DPPH radicals with EC50 = 18 µM . Chelation of redox-active metals (Fe²⁺, Cu²⁺) further mitigates oxidative stress in neuronal models, reducing lactate dehydrogenase (LDH) release by 30–45% in LPS-treated synaptosomes .
Applications in Drug Development and Materials Science
Neurodegenerative Disease Therapeutics
MAO-B inhibitors derived from benzo[b]thiophene-3-thiol are in preclinical evaluation for Parkinson’s disease. Compound PM4 (2-(4-fluorophenyl)benzo[b]thiophen-3-ol) shows 80% oral bioavailability in murine models, crossing the blood-brain barrier within 15 minutes .
Organic Electronics
The extended π-system and sulfur lone pairs enable applications in organic field-effect transistors (OFETs). Thin films exhibit hole mobility of 0.12 cm²/V·s, comparable to polycrystalline silicon.
Comparative Analysis with Structural Analogs
Benzo[b]thiophene vs. Benzothiazole
Replacing the thiophene sulfur with nitrogen (benzothiazole) reduces MAO-B affinity by 10-fold but enhances antimicrobial activity .
Thiol vs. Methylthio Derivatives
Methylation of the thiol group (-SCH3) abolishes antioxidant activity but improves metabolic stability (t½ = 8.2 h vs. 2.1 h for parent compound) .
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